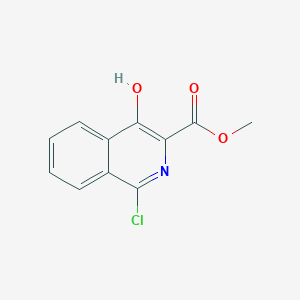

Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate

Description

Historical Context and Discovery of Isoquinoline Derivatives

The historical development of isoquinoline chemistry traces its origins to the late 19th century when isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This pioneering work established the foundation for understanding isoquinoline as a structural isomer of quinoline and marked the beginning of systematic investigation into this important class of heterocyclic compounds. The discovery represented a significant milestone in heterocyclic chemistry, as it revealed the existence of benzopyridines composed of a benzene ring fused to a pyridine ring, thereby expanding the known repertoire of aromatic nitrogen-containing compounds.

Following this initial discovery, Weissgerber developed a more rapid isolation route in 1914 by exploiting the greater basicity of isoquinoline compared to quinoline, enabling selective extraction from coal tar mixtures. This methodological advancement facilitated broader access to isoquinoline and accelerated research into its derivatives and synthetic applications. The recognition that isoquinoline serves as the structural backbone for numerous naturally occurring alkaloids, particularly those derived from the aromatic amino acid tyrosine, further emphasized its biological and chemical significance.

The development of synthetic methodologies for isoquinoline derivatives, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Gams reaction, provided researchers with systematic approaches to construct isoquinoline frameworks. These synthetic advances enabled the preparation of structurally diverse isoquinoline derivatives, including halogenated variants such as methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate, thereby expanding the chemical space accessible through isoquinoline chemistry.

Significance in Heterocyclic Chemistry

Isoquinoline derivatives occupy a privileged position in heterocyclic chemistry due to their structural versatility and broad spectrum of chemical reactivity. The isoquinoline ring system functions as a benzopyridine framework that combines the aromatic stability of benzene with the electron-deficient character of pyridine, creating unique electronic properties that influence both chemical behavior and biological activity. This dual nature makes isoquinoline derivatives particularly valuable as building blocks in synthetic organic chemistry and medicinal chemistry applications.

The significance of this compound within this context stems from its multifunctional character, incorporating several reactive sites that enable diverse chemical transformations. The compound exhibits properties characteristic of both heterocyclic aromatic systems and functionalized organic molecules, with the isoquinoline core providing aromatic stability while the substituents offer opportunities for selective chemical modification. The hydroxyl group at position 4 can participate in hydrogen bonding interactions and serve as a site for further functionalization, while the methyl ester group provides both steric influence and potential for hydrolysis or transamidation reactions.

Research has demonstrated that isoquinoline derivatives serve as important scaffolds in drug discovery, with numerous compounds in clinical application or clinical trials. The structural framework provided by isoquinoline enables the development of molecules with diverse pharmacological properties, including applications in anesthetics, antihypertension agents, antiretroviral drugs, and vasodilators. This therapeutic relevance underscores the importance of developing synthetic methodologies for accessing structurally diverse isoquinoline derivatives, including halogenated variants like this compound.

Classification within Halogenated Heterocycles

This compound belongs to the important class of halogenated heterocyclic compounds, which are characterized by the presence of one or more halogen atoms attached to a heterocyclic framework. Halogenated heterocycles represent a significant category of organic compounds that have found widespread application in synthetic chemistry due to their unique reactivity patterns and enhanced biological activity profiles.

The classification of this compound within halogenated heterocycles reflects several key structural features that distinguish it from other members of this family. The presence of a chlorine atom at position 1 of the isoquinoline ring imparts specific electronic and steric properties that influence the compound's chemical behavior. Research has shown that halogen substituents in isoquinoline scaffolds can significantly affect selectivity and potency in biological systems, with the position and nature of halogen substitution playing crucial roles in determining activity profiles.

Table 1: Classification Parameters for this compound

| Parameter | Specification | Relevance |

|---|---|---|

| Heterocycle Type | Isoquinoline | Benzopyridine framework |

| Halogen Type | Chlorine | Moderate electronegativity, good leaving group |

| Halogen Position | Position 1 | Adjacent to nitrogen, affects basicity |

| Additional Functional Groups | Hydroxyl (position 4), Methyl ester (position 3) | Multiple reactive sites |

| Molecular Framework | Tricyclic system | Enhanced rigidity and defined geometry |

Halogenated heterocycles are particularly significant in medicinal chemistry because halogen atoms can modulate molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic incorporation of chlorine in this compound exemplifies this principle, as the halogen substitution can influence both the electronic properties of the isoquinoline ring and the compound's overall pharmacokinetic characteristics.

Studies investigating halogen effects in isoquinoline derivatives have revealed that halogen substituents can switch selectivity between different biological targets, demonstrating the critical importance of halogen positioning in drug design. This finding emphasizes the value of compounds like this compound as research tools for understanding structure-activity relationships in halogenated heterocyclic systems.

Molecular Identity and Structural Significance

The molecular identity of this compound is defined by its precise three-dimensional arrangement of functional groups around the isoquinoline core structure. With the Chemical Abstracts Service number 223388-20-3, this compound possesses a well-defined molecular architecture that can be characterized through multiple structural descriptors.

Table 2: Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C11H8ClNO3 | Empirical composition |

| Molecular Weight | 237.64 g/mol | Molar mass for stoichiometric calculations |

| Melting Point | 164-168°C | Physical property indicator |

| SMILES Notation | COC(=O)c1nc(Cl)c2ccccc2c1O | Structural connectivity |

| InChI Key | JCLXQWPJRSUMFT-UHFFFAOYSA-N | Unique molecular identifier |

The structural significance of this compound extends beyond its individual functional groups to encompass the spatial relationships and electronic interactions between different portions of the molecule. The isoquinoline ring system provides a rigid framework that constrains the positions of substituents, creating a well-defined three-dimensional structure with specific geometric parameters. This structural rigidity is important for understanding the compound's chemical reactivity and potential biological activity.

The positioning of the chlorine atom at position 1 places it adjacent to the nitrogen atom in the isoquinoline ring, creating opportunities for intramolecular interactions that can influence the compound's basicity and hydrogen bonding capacity. The hydroxyl group at position 4 is positioned to potentially participate in intramolecular hydrogen bonding with nearby functional groups, while the methyl ester group at position 3 provides both steric bulk and polar functionality that can affect molecular recognition processes.

Chemical analysis has revealed that the compound can undergo various reactions including oxidation, reduction, and substitution, with the specific reaction pathways dependent on the interplay between different functional groups. The chlorine substituent can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or esterification, and the methyl ester can be hydrolyzed or undergo transesterification. This multifunctional reactivity makes this compound a versatile intermediate for synthetic applications and a valuable compound for studying structure-activity relationships in isoquinoline chemistry.

Properties

IUPAC Name |

methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)8-9(14)6-4-2-3-5-7(6)10(12)13-8/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLXQWPJRSUMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595675 | |

| Record name | Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223388-20-3 | |

| Record name | Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-hydroxyisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Methyl 1,4-dihydroxyisoquinoline-3-carboxylate Using Phosphorus Oxychloride

A widely documented method involves the selective chlorination of methyl 1,4-dihydroxyisoquinoline-3-carboxylate with phosphorus oxychloride (POCl₃). The procedure is as follows:

- Starting Material: Methyl 1,4-dihydroxyisoquinoline-3-carboxylate (1.30 g, 5.93 mmol)

- Reagent: Phosphorus oxychloride (10 mL, excess)

- Conditions: Reflux at 80–85°C for 2 hours

- Monitoring: Thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) solvent system; disappearance of starting material spot (Rf 0.0) and appearance of product spot (Rf ~0.5)

- Workup: Removal of excess POCl₃ under reduced pressure, dissolution in ethyl acetate, washes with sodium bicarbonate solution and brine, drying over magnesium sulfate, filtration, and concentration under vacuum

- Yield: Approximately 98% of methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate as a white solid

- Physical Data: Melting point 137–140°C; IR bands at 3454 cm⁻¹ (OH), 1619 cm⁻¹ (C=O)

This method leverages the electrophilic chlorinating ability of POCl₃ to replace the hydroxy group at position 1 selectively, while preserving the hydroxy group at position 4 and the methyl ester at position 3.

Alternative Chlorination and Esterification Pathways

Other synthetic strategies reported in literature and patents include:

Halogenation of Isoquinoline Derivatives: Starting from isoquinoline or substituted isoquinoline carboxylic acids, chlorination is performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to achieve regioselective substitution at position 1.

Esterification Step: The carboxylic acid group at position 3 is commonly converted to the methyl ester using methanol under acidic conditions or via reaction with thionyl chloride followed by methanolysis. This protects the acid functionality during subsequent chlorination or substitution reactions.

Multistep Synthesis from Phthalide Precursors: A patented method describes a 9-step synthesis starting from brominated phthalide derivatives, involving Ullman-type reactions, ring opening, chlorination, esterification, and ring closure to yield this compound analogs. This method is more complex but allows for functional group variations.

Analytical and Research Findings Supporting Preparation

Spectroscopic Characterization

Infrared (IR) Spectroscopy: Characteristic absorption bands include a broad OH stretch around 3450 cm⁻¹ and a strong carbonyl stretch near 1620 cm⁻¹, confirming the presence of hydroxy and ester groups.

Nuclear Magnetic Resonance (NMR): Proton NMR typically shows aromatic proton multiplets between δ 7.5 and 8.8 ppm and a distinct singlet for the hydroxy proton around δ 12.5 ppm. Carbon NMR confirms the ester carbonyl carbon near δ 168 ppm.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) in negative mode detects the molecular ion corresponding to the methyl ester with chlorine, consistent with the molecular formula C11H8ClNO4.

Reaction Monitoring and Purity Optimization

Thin-Layer Chromatography (TLC): Used to monitor reaction progress, with the product showing a distinct Rf value (~0.5) in hexane:ethyl acetate (4:1).

Purification: Column chromatography on silica gel using dichloromethane/methanol gradients and recrystallization from ethanol/water mixtures yield high-purity product.

Stability: The compound is hygroscopic and sensitive to heat above 80°C; thus, it is stored under inert atmosphere at low temperatures with desiccants to maintain integrity.

Summary Table of Preparation Method

| Step | Starting Material | Reagent(s) | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| 1 | Methyl 1,4-dihydroxyisoquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Reflux 80–85°C, 2 h | 98 | Complete conversion by TLC; white solid product |

| 2 | Crude product | Workup with NaHCO₃, brine, drying | Room temperature | - | Clean product isolation |

| 3 | Purification | Silica gel chromatography, recrystallization | Ambient | - | High purity confirmed by NMR, IR |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

Substitution: Formation of amine or thiol derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Chemistry

Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Substitution Reactions : The chloro group can be replaced by other nucleophiles to form derivatives with different biological or chemical properties.

- Coupling Reactions : It can be utilized in coupling reactions to create larger molecular frameworks essential for drug development.

Medicinal Chemistry

The compound has been investigated for its biological activities , particularly its potential as an antiviral agent and enzyme inhibitor:

- Antiviral Activity : Research indicates that this compound exhibits efficacy against Hepatitis B Virus (HBV) replication, with effective concentrations reported in the low micromolar range (1.1–7.7 μM) .

- Enzyme Inhibition : It has been utilized in proteomics studies to investigate protein interactions and functions, suggesting its role as an enzyme inhibitor that could modulate various biochemical pathways .

Case Studies and Research Findings

Several studies have highlighted the compound's significance:

- In Vitro Studies : One study demonstrated that this compound effectively inhibited HBV replication while maintaining low cytotoxicity, indicating a favorable selectivity index for therapeutic applications .

- Mechanistic Insights : Another research explored its interaction with hypoxia-inducible factors (HIFs), revealing that it modulates gene expression under hypoxic conditions, which is critical for cellular adaptation to low oxygen levels .

| Activity Type | Observations | EC50 (μM) | Cytotoxicity |

|---|---|---|---|

| Antiviral | Inhibition of HBV replication | 1.1 - 7.7 | Low |

| Enzyme Inhibition | Interaction with target proteins | N/A | N/A |

| HIF Modulation | Influence on gene expression | N/A | N/A |

Mechanism of Action

The mechanism of action of methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from structurally related compounds, focusing on substituent effects, molecular properties, and safety profiles.

Functional Group Variations

Chloro vs. Non-Halogenated Derivatives: The presence of the chloro group at position 1 likely enhances electrophilic reactivity compared to non-halogenated analogs.

Hydroxyl vs. Methoxy Groups: Replacing the hydroxyl group with a methoxy (-OCH₃) group (e.g., Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate) would diminish hydrogen-bonding capacity, affecting crystal packing (as hydrogen bonds are critical in supramolecular assembly ) and solubility in polar solvents.

Piperidine-Based Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | C₁₁H₈ClNO₃ | 237.64 | Chloro, hydroxyl, ester groups |

| 1-Methyl-piperidine-3-carboxylic acid hydrochloride | C₇H₁₄ClNO₂ | 179.64 | Piperidine core, carboxylic acid |

| Methyl piperidine-4-carboxylate | C₇H₁₃NO₂ | 143.18 | Ester, no halogen/hydroxyl |

Key Differences :

- Molecular Weight: The isoquinoline derivative is ~34% heavier than the piperidine analogs, impacting volatility and diffusion properties.

- Aromaticity: Isoquinoline’s planar aromatic system enables π-π stacking, unlike the non-aromatic piperidine derivatives, which may adopt chair conformations .

- Safety: The isoquinoline compound’s eye hazard classification (Category 1) is more severe than typical piperidine derivatives, which often lack such warnings .

Hydrogen-Bonding and Crystal Packing

The hydroxyl group in this compound likely participates in hydrogen bonds, influencing crystal packing. Similar compounds with hydroxyl groups (e.g., 4-hydroxyquinoline-3-carboxylates) form robust hydrogen-bonded networks, as observed in graph-set analyses of molecular crystals . By contrast, methoxy or ester-only derivatives may exhibit less directional packing.

Biological Activity

Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate (MCHIC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of MCHIC, including its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

MCHIC has the molecular formula and a molecular weight of approximately 237.64 g/mol. It features an isoquinoline backbone with a chloro group at the 1-position, a hydroxy group at the 4-position, and a carboxylate ester at the 3-position. This specific arrangement of functional groups contributes to its reactivity and biological activity.

The biological activity of MCHIC is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , particularly targeting prolyl hydroxylase domain (PHD) enzymes involved in hypoxia signaling pathways. Inhibition of these enzymes can stabilize hypoxia-inducible factors (HIFs), which play critical roles in cellular responses to low oxygen levels, making MCHIC a candidate for treating conditions like anemia and cancer .

Antimicrobial Properties

MCHIC has been investigated for its potential antimicrobial properties. Isoquinoline derivatives are known for their broad-spectrum antimicrobial activities, and MCHIC is no exception. Studies indicate that it may exhibit activity against various bacterial strains, although specific data on its efficacy against particular pathogens is still limited .

Anticancer Potential

The compound's ability to inhibit PHDs also positions it as a potential anticancer agent . By stabilizing HIFs, MCHIC may enhance the expression of genes involved in angiogenesis and metabolism, providing a therapeutic avenue in cancer treatment . Further research is needed to elucidate its full anticancer potential and mechanisms.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that MCHIC effectively inhibits PHD enzymes in vitro. The IC50 values for inhibition were found to be promising, suggesting that further optimization could lead to more potent derivatives suitable for clinical development .

- Antimicrobial Testing : In a series of antimicrobial assays, MCHIC showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with zone inhibition diameters comparable to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that MCHIC could induce apoptosis in certain types of cancer cells, possibly through the modulation of HIF-related pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of MCHIC better, it can be compared with other isoquinoline derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H8ClNO3 | Chlorine substitution enhances reactivity |

| Methyl 4-hydroxyisoquinoline-3-carboxylate | C11H9NO3 | Lacks chlorine; different biological activity profile |

| 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid | C10H8ClNO3 | Similar structure but without methyl ester functionality |

Q & A

Q. What are the critical steps for optimizing the synthesis of Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate to minimize byproducts?

Methodological Answer:

- Prioritize regioselective chlorination at the 1-position using controlled reaction conditions (e.g., POCl₃ with catalytic DMF at 0–5°C).

- Monitor esterification of the 3-carboxyl group via FT-IR or LC-MS to confirm completion before proceeding to subsequent steps .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from isomers or unreacted precursors. Validate purity using HPLC with UV detection at 254 nm .

Q. How can researchers confirm the structural assignment of this compound using crystallographic data?

Methodological Answer:

- Perform single-crystal X-ray diffraction (SCXRD) and refine the structure using SHELXL . Validate bond lengths and angles against expected values (e.g., C-Cl bond ≈ 1.73 Å, C-O ester ≈ 1.34 Å).

- Use Mercury CSD 2.0 to visualize hydrogen-bonding networks and compare packing motifs with related isoquinoline derivatives .

- Cross-reference experimental data with computational models (DFT-optimized geometry) to resolve ambiguities in electron density maps .

Q. What analytical techniques are most effective for identifying common impurities in this compound?

Methodological Answer:

- Employ high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., dechlorinated or hydrolyzed byproducts).

- Use ¹H/¹³C NMR with DEPT-135 to identify residual solvents or unreacted intermediates. For example, residual methanol (δ ~3.3 ppm) may indicate incomplete esterification .

- Pair TLC with fluorescent indicators (e.g., UV254) for rapid screening during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

- Reconcile discrepancies by analyzing dynamic effects (e.g., NMR signals averaging vs. static X-ray structures). For example, rotational flexibility in the ester group may lead to NMR splitting not observed in SCXRD .

- Use variable-temperature NMR to probe conformational equilibria. Compare with Hirshfeld surface analysis in CrystalExplorer to assess intermolecular interactions stabilizing specific conformers .

- Validate hydrogen-bonding patterns via graph set analysis (e.g., Etter’s rules) to distinguish intrinsic molecular geometry from crystal packing effects .

Q. What strategies are recommended for handling twinned crystals during X-ray refinement of this compound?

Methodological Answer:

- Use SHELXL’s TWIN/BASF commands to model twinning ratios and refine against high-resolution data (≤ 1.0 Å).

- Validate the twin law using the R₁/R₁₀ ratio; a value > 2 suggests significant twinning .

- Compare unit cell parameters with non-twinned crystals (if available) to confirm isomorphism. Mercury’s packing similarity tool can assist in this analysis .

Q. How can computational methods predict the hydrogen-bonding behavior of this compound in novel co-crystals?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) or DFT calculations (Gaussian 16) to assess donor/acceptor propensities of the hydroxyl and carbonyl groups.

- Use the Cambridge Structural Database (CSD) via Mercury to identify common synthons in isoquinoline co-crystals (e.g., R₂²(8) motifs involving O-H···N interactions) .

- Validate predictions experimentally by screening co-formers (e.g., carboxylic acids) and analyzing SCXRD data .

Q. What are the challenges in determining the protonation state of the hydroxyl group in non-polar solvents?

Methodological Answer:

- Conduct UV-Vis titration in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to track shifts in λₘₐₓ associated with deprotonation.

- Use IR spectroscopy to monitor O-H stretching frequencies (~3200–3600 cm⁻¹); broadening or shifts indicate solvent interactions .

- Compare with solid-state NMR (¹³C CP/MAS) to distinguish intrinsic protonation behavior from crystal lattice effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.